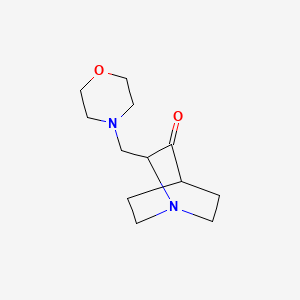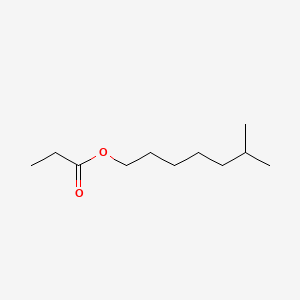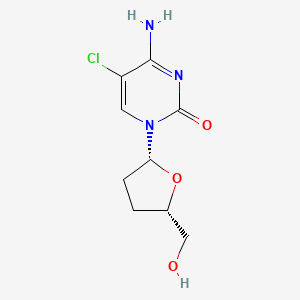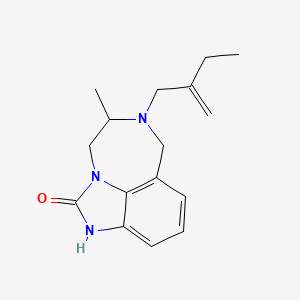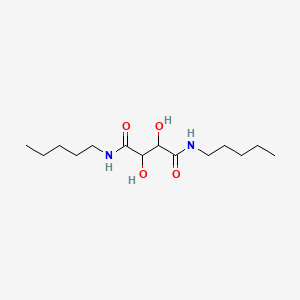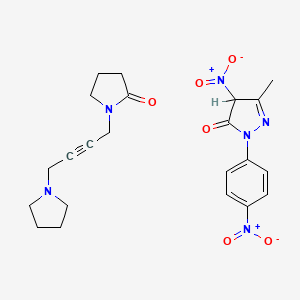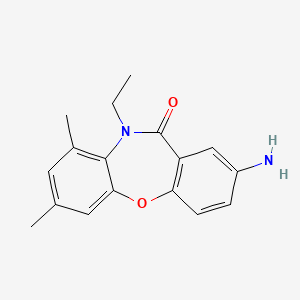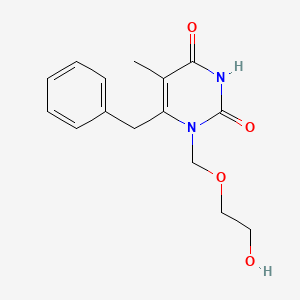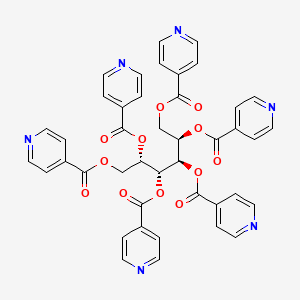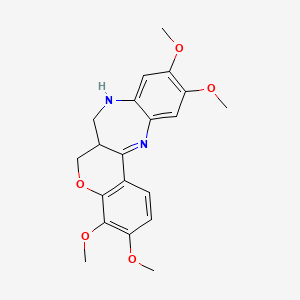
3,4,10,11-Tetramethoxy-6,6a,7,8-tetrahydrochromeno(4,3-b)(1,5)benzodiazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,10,11-Tetramethoxy-6,6a,7,8-tetrahydrochromeno(4,3-b)(1,5)benzodiazepine is a complex organic compound with the molecular formula C20H22N2O5 and a molecular weight of 370.399 g/mol This compound is characterized by its unique structure, which includes multiple methoxy groups and a fused benzodiazepine ring system
準備方法
The synthesis of 3,4,10,11-Tetramethoxy-6,6a,7,8-tetrahydrochromeno(4,3-b)(1,5)benzodiazepine involves several steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:
Formation of the chromeno ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of methoxy groups: Methoxy groups are introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Formation of the benzodiazepine ring: This step involves the condensation of the chromeno intermediate with appropriate amines or amides under controlled conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
化学反応の分析
3,4,10,11-Tetramethoxy-6,6a,7,8-tetrahydrochromeno(4,3-b)(1,5)benzodiazepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
科学的研究の応用
3,4,10,11-Tetramethoxy-6,6a,7,8-tetrahydrochromeno(4,3-b)(1,5)benzodiazepine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
作用機序
The mechanism of action of 3,4,10,11-Tetramethoxy-6,6a,7,8-tetrahydrochromeno(4,3-b)(1,5)benzodiazepine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, it may interact with neurotransmitter receptors, influencing neurological functions .
類似化合物との比較
3,4,10,11-Tetramethoxy-6,6a,7,8-tetrahydrochromeno(4,3-b)(1,5)benzodiazepine can be compared with other similar compounds, such as:
3,4,7,8-Tetramethoxy-1,10-phenanthroline: This compound also contains multiple methoxy groups and is used as a metal-chelating agent.
2,3,6,7,10,11-Hexahydroxytriphenylene: This compound has a similar polycyclic structure and is used in various chemical reactions.
10-Acetoxy-2-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13,14b-octadecahydro-2H-picene-4a-carboxylic acid, methyl ester: This compound has a complex structure and is used in the synthesis of various organic molecules.
The uniqueness of this compound lies in its specific arrangement of methoxy groups and its fused benzodiazepine ring system, which confer distinct chemical and biological properties.
特性
CAS番号 |
72334-29-3 |
|---|---|
分子式 |
C20H22N2O5 |
分子量 |
370.4 g/mol |
IUPAC名 |
3,4,10,11-tetramethoxy-6,6a,7,8-tetrahydrochromeno[3,4-c][1,5]benzodiazepine |
InChI |
InChI=1S/C20H22N2O5/c1-23-15-6-5-12-18-11(10-27-19(12)20(15)26-4)9-21-13-7-16(24-2)17(25-3)8-14(13)22-18/h5-8,11,21H,9-10H2,1-4H3 |
InChIキー |
FKEQUFRFATVYEY-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C2=C(C=C1)C3=NC4=CC(=C(C=C4NCC3CO2)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


